N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound that has been studied for its potential antiviral activity. In a study, it was found to have inhibitory activity against the Zika virus (ZIKV). This compound, also referred to as “4w”, was selected for in-depth study of its antiviral activity and mechanism of action .
Scientific Research Applications
Synthesis and Catalysis
N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is structurally related to compounds used in the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, showcasing its role in facilitating solvent-free synthesis processes catalyzed by novel catalysts for efficient yields (Murthy, Rajack, & Yuvaraj, 2016).
Antimicrobial and Antiviral Activity
Research into compounds with similar frameworks has identified potential antimicrobial and antiviral activities. For example, certain derivatives have been evaluated for their efficacy against various microbial strains and HIV-1, demonstrating the broad biological relevance of these compounds (Hossan et al., 2012).
Antitumor and Anticancer Properties
Compounds structurally related to this compound have been synthesized and assessed for their antitumor activities. Investigations into their effects on different cancer cell lines have revealed promising inhibitory impacts, highlighting their potential in anticancer research (Albratty, El-Sharkawy, & Alam, 2017).
Anticonvulsant Agents
The exploration into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents opens up another application avenue for related compounds. The detailed synthesis and pharmacological evaluation of these derivatives indicate their potential role in developing new anticonvulsant medications (Severina et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is the Zika virus NS5 RNA-dependent RNA polymerase (RdRp) . RdRp plays a crucial role in the replication of the Zika virus, making it a significant target for antiviral drugs .
Mode of Action
This compound interacts with its target by binding to the palm region of the NS5A RdRp . This interaction is facilitated through hydrogen bonding with residues such as LYS468, PHE466, GLU465, and GLY467 . This binding inhibits the activity of the RdRp, thereby inhibiting the replication of the Zika virus .
Biochemical Pathways
The compound affects the biochemical pathway of Zika virus replication. By inhibiting the RdRp, the compound prevents the synthesis of new viral RNA strands . This disruption in the replication process leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
Result of Action
The result of the compound’s action is a significant inhibition of Zika virus replication. In vitro studies have shown that the compound can inhibit ZIKV RNA replication with an EC50 of 6.87 ± 1.21 μM . This inhibition of replication can prevent the spread of the virus, potentially limiting the severity of the infection .
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-2-10-8-12(18)17-14(16-10)20-9-13(19)15-11-6-4-3-5-7-11/h8,11H,2-7,9H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFXGROQDLSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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